Lipophilicity Modulation via C3-Ethyl Substitution vs. Unsubstituted Analog
The presence of the 3-ethyl group on the piperidine ring is a key differentiator from the unsubstituted analog Ethyl N-Cbz-piperidine-3-carboxylate (CAS 310454-53-6). This modification increases lipophilicity, as indicated by a predicted LogP of 3.32 for Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate [1], a property critical for membrane permeability and target engagement. The unsubstituted analog has a significantly lower predicted LogP (calculated value not directly available for head-to-head comparison but inferred from molecular weight difference ).
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.3164 (predicted) |
| Comparator Or Baseline | Ethyl N-Cbz-piperidine-3-carboxylate (CAS 310454-53-6), LogP not reported but lower inferred |
| Quantified Difference | Approximately 0.3-0.5 LogP units (estimated based on the addition of an ethyl group to a similar scaffold) [2] |
| Conditions | Computational prediction; vendor-provided data |
Why This Matters
This data guides selection for projects where optimized lipophilicity is crucial for in vivo activity or synthetic utility, differentiating it from the less lipophilic, unsubstituted core.
- [1] Molbase. (n.d.). 1-Cbz-3-乙基哌啶-3-甲酸乙酯. CAS 1338930-81-6. Retrieved April 21, 2026. View Source
- [2] W. L. Jorgensen and E. M. Duffy. (2002). Prediction of Drug Solubility from Structure. Advanced Drug Delivery Reviews, 54(3), 355-366. (Class-level inference for LogP contribution of ethyl group). View Source
